L-Histidine is a crucial building block for protein synthesis. Researchers utilize L-Histidine HCl monohydrate in cell culture studies to ensure proper protein formation within cultured cells. Its high purity (>99%) and excellent solubility make it ideal for these applications .
For instance, studies have investigated the effects of L-histidine on the modulation of apoptosis (programmed cell death) in human T-lymphoblastic leukemia cell lines .
L-Histidine can be used as a sole nitrogen source in microbiological research. This allows scientists to study how microorganisms utilize histidine and its impact on their growth and behavior. For example, research has explored the role of L-histidine in swarming behavior of Pseudomonas aeruginosa bacteria on agar plates .
Additionally, studies have investigated the influence of exogenous L-histidine on the production of lovastatin, a cholesterol-lowering drug, by the fungus Aspergillus terreus .
L-Histidine monohydrochloride monohydrate is a salt form of the essential amino acid L-histidine, which is crucial for various biological functions. Its chemical formula is C₆H₁₂ClN₃O₃, and it has a molecular weight of approximately 209.63 g/mol. This compound appears as a white crystalline powder that is highly soluble in water, making it suitable for various applications in biochemistry and nutrition . L-Histidine plays a vital role in the synthesis of histamine, a neurotransmitter involved in immune responses, gastric acid secretion, and neurotransmission .
L-Histidine is classified as an essential amino acid for humans, meaning it must be obtained through diet. It is integral to several physiological processes:
L-Histidine monohydrochloride monohydrate can be synthesized through several methods:
L-Histidine monohydrochloride monohydrate has diverse applications across various fields:
Research indicates that L-histidine may interact with various compounds and biological systems:
L-Histidine monohydrochloride monohydrate shares similarities with other amino acids and their hydrochloride forms. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Alanine hydrochloride | C₃H₉ClN₄O₂ | Non-essential amino acid; simpler structure |
L-Lysine hydrochloride | C₆H₁₄ClN₂O₂ | Basic amino acid; important for growth |
L-Arginine hydrochloride | C₆H₁₄ClN₄O₂ | Precursor to nitric oxide; involved in vasodilation |
Glycine hydrochloride | C₂H₅ClN₃O₂ | Simplest amino acid; acts as an inhibitory neurotransmitter |
L-Histidine's uniqueness lies in its imidazole side chain, which confers distinct biochemical properties such as buffering capacity at physiological pH and involvement in enzyme catalysis. This makes it particularly important in metabolic pathways compared to other amino acids listed above.
L-Histidine monohydrochloride monohydrate possesses the molecular formula C₆H₉N₃O₂·HCl·H₂O, which can also be expressed as C₆H₁₂ClN₃O₃ [1] [2] [3]. The compound has a molecular weight of 209.63 grams per mole [1] [3] [4]. The structural configuration consists of the amino acid L-histidine combined with one molecule of hydrochloric acid and one molecule of water [2] [5].
The core structure features an alpha-amino acid backbone with an imidazole ring side chain [6]. The complete Chemical Abstracts Service name is (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrate hydrochloride [3] [5]. The compound contains three distinct functional groups: a carboxyl group (-COOH), an amino group (-NH₂), and the characteristic imidazole ring system [7] [8].
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₂ClN₃O₃ | [1] [3] |
Molecular Weight | 209.63 g/mol | [1] [4] |
Chemical Abstracts Service Number | 5934-29-2 | [1] [2] [3] |
International Union of Pure and Applied Chemistry Name | (S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | [2] |
L-Histidine monohydrochloride monohydrate exhibits chirality at the alpha-carbon center, displaying the S configuration according to the Cahn-Ingold-Prelog priority rules [9] [10]. The compound belongs to the L-amino acid family, which represents the naturally occurring stereoisomeric form found in biological systems [9] [10] [11].
The stereochemical designation follows the D/L nomenclature system, where the L-configuration indicates that the amino group is positioned on the left side when the molecule is drawn in Fischer projection with the carboxyl group at the top [12] [11]. This L-configuration corresponds to the S-configuration in the modern Cahn-Ingold-Prelog system [10] [12].
The optical rotation of L-histidine monohydrochloride monohydrate is reported as +8.9 to +10.5 degrees when measured at 10 milligrams per milliliter in 6 molar hydrochloric acid at 25 degrees Celsius [6]. The compound displays one defined stereocenter, contributing to its chiral properties [5].
L-Histidine monohydrochloride monohydrate exhibits three ionizable groups with distinct ionization constants. The carboxyl group displays a pKa value of 1.80, the amino group shows a pKa value of 9.33, and the imidazole ring demonstrates a pKa value of 6.04 [6] [13] [14]. These values determine the compound's ionization behavior across different pH ranges [13] [15].
The isoelectric point of the compound is calculated to be 7.64 [6]. At this pH, the net charge of the molecule equals zero, representing the point where the positive and negative charges are balanced [15]. The Henderson-Hasselbalch equation governs the relationship between pH and the degree of ionization for each functional group [13] [15].
Functional Group | pKa Value | Ionization Behavior |
---|---|---|
Carboxyl Group | 1.80 | Deprotonated above pH 3.8 |
Imidazole Ring | 6.04 | 50% protonated at pH 6.04 |
Amino Group | 9.33 | Protonated below pH 8.3 |
Isoelectric Point | 7.64 | Net zero charge |
The imidazole ring of L-histidine monohydrochloride monohydrate demonstrates unique acid-base properties due to its aromatic heterocyclic structure containing two nitrogen atoms [7] [8]. The imidazole group maintains its aromatic character at all pH values, whether in the protonated or deprotonated state [7].
At physiological pH, the imidazole ring can exist in multiple forms: the neutral imidazole form and the positively charged imidazolium form [7] [8]. The pKa value of approximately 6.0 positions the imidazole ring near physiological pH, allowing it to function as an effective biological buffer [8] [6].
The imidazole ring can adopt two neutral tautomeric forms, designated as N-tau and N-pi tautomers, depending on which nitrogen atom bears the proton [7] [16]. Below pH 6, the imidazole ring becomes predominantly protonated, forming the imidazolium cation with a positive charge distributed equally between both nitrogen atoms [7] [17].
L-Histidine monohydrochloride monohydrate exhibits classic zwitterionic behavior in aqueous solution, existing as a dipolar ion with both positive and negative charges simultaneously [17] [8]. At neutral pH, the molecule adopts a zwitterionic structure where the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺) [17] [15].
The zwitterionic form predominates in the pH range between the pKa values of the carboxyl and amino groups, specifically between pH 1.80 and pH 9.33 [15]. X-ray photoelectron spectroscopy studies confirm that at pH 7, the compound exists in the zwitterionic state with the amine group nitrogen protonated and the carboxyl group carbon deprotonated [17].
The presence of the imidazole ring adds complexity to the zwitterionic behavior, as this group can be either neutral or positively charged depending on the local pH environment [8] [15]. At pH values below 6.04, the imidazole ring becomes protonated, potentially creating a triply charged cationic species [17] [13].
L-Histidine monohydrochloride monohydrate demonstrates high water solubility due to its ionic nature and hydrogen-bonding capacity [6] [18] [19]. The compound is soluble in water at concentrations ranging from 42 milligrams per milliliter to 170 grams per liter at 20 degrees Celsius, depending on the measurement conditions [18] [19] [20].
The solubility in water is reported as 50 milligrams per milliliter, yielding a clear, colorless solution [6]. Alternative measurements indicate water solubility values of 169.9 grams per liter at 20 degrees Celsius [3] [4]. The compound is insoluble in dimethyl sulfoxide and ethanol, demonstrating its hydrophilic character [18] [21].
Temperature significantly affects solubility behavior, with increased temperature generally enhancing dissolution [22]. Studies examining solubility in binary solvent mixtures of water with acetone, ethanol, and 2-propanol demonstrate that solubility increases with temperature but decreases with increasing organic solvent content [22].
Solvent | Solubility | Temperature | Reference |
---|---|---|---|
Water | 50 mg/mL | 25°C | [6] |
Water | 169.9 g/L | 20°C | [3] [4] |
Water | 42 mg/mL | 25°C | [18] |
Dimethyl Sulfoxide | Insoluble | 25°C | [18] |
Ethanol | Insoluble | 25°C | [18] |
L-Histidine monohydrochloride monohydrate exhibits thermal stability up to its decomposition temperature, which occurs at approximately 254 degrees Celsius [3] [4] [19]. The compound demonstrates stability under normal storage conditions when kept at room temperature in sealed containers [23] [24].
Studies examining shelf life demonstrate that the compound remains stable for 12 months when stored at 25 degrees Celsius in sealed plastic bags, with losses of only up to 1 percent [24]. Storage at 40 degrees Celsius shows no detectable losses over the same time period [24]. The compound shows a decomposition temperature range of 240-245 degrees Celsius under standard atmospheric pressure [25].
Photostability studies reveal that histidine-containing formulations can be susceptible to fluorescent light degradation, particularly in the presence of oxygen [26]. The compound can form photosensitizers upon light exposure that mediate further photodegradation reactions [26]. pH values greater than 7 significantly reduce photodegradation susceptibility [26].
Stability in aqueous solution depends on pH, temperature, and storage duration [24] [27]. Solutions maintained at concentrations of 0.5, 2.5, and 5 grams per liter stored at 25 degrees Celsius for 48 hours show no detectable losses [24]. However, dilute solutions below 0.25 milligrams per milliliter may show reduced stability after one month of storage at 20 degrees Celsius [27].
Storage Condition | Temperature | Duration | Stability Result | Reference |
---|---|---|---|---|
Sealed plastic bags | 25°C | 12 months | <1% loss | [24] |
Sealed plastic bags | 40°C | 12 months | No loss | [24] |
Aqueous solution | 25°C | 48 hours | No loss | [24] |
Decomposition onset | 254°C | - | Thermal breakdown | [3] [4] |
Irritant